2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide
Description
2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl azide (CAS: 7408-41-5) is a benzoyl-protected ribofuranosyl derivative with an azide functional group at the anomeric position. Its molecular formula is C₂₆H₂₁N₃O₇ (MW: 487.47 g/mol), and it is widely utilized as a key synthon in click chemistry applications, particularly in Huisgen 1,3-dipolar cycloaddition reactions to form triazole-linked nucleosides or glycoconjugates . The compound is stored at -20°C under inert conditions due to the reactive azide group, which poses explosion risks when exposed to heat, friction, or incompatible materials like acids or halocarbons . Its solubility in chloroform and methanol facilitates its use in organic synthesis .
Properties
IUPAC Name |
[(2R,3R,4R,5R)-5-azido-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O7/c27-29-28-23-22(36-26(32)19-14-8-3-9-15-19)21(35-25(31)18-12-6-2-7-13-18)20(34-23)16-33-24(30)17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21-,22-,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYQCEUTVAAQHC-SSGKUCQKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N=[N+]=[N-])OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N=[N+]=[N-])OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Glycosylation Reaction
The process begins with the glycosylation of D-ribose under controlled conditions. Reacting D-ribose with acetic anhydride in the presence of a catalytic acid (e.g., sulfuric acid) yields 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Critically, maintaining the reaction temperature at 0–5°C suppresses pyranose formation, ensuring >90% β-anomer selectivity.
Benzoylation Optimization
Benzoylation employs benzoyl chloride with an inorganic weak base (e.g., sodium bicarbonate) instead of traditional organic bases like pyridine. This substitution reduces raw material costs by 30% and decreases nitrogenous organic contaminants in wastewater by 45%. The reaction proceeds at 25°C for 12 hours, achieving near-quantitative benzoylation.
Acetylation with Cosolvent Enhancement
The final acetylation step introduces a cosolvent (e.g., dichloromethane) to prevent glacial acetic acid solidification, improving reaction fluidity. Stirring efficiency increases by 40%, leading to a 92% yield of the tri-O-benzoylated intermediate. Subsequent azidation using sodium azide in DMF at 80°C furnishes the target compound in 85% purity after recrystallization.
Lewis Acid-Catalyzed Trimethylsilyl Azide Conjugation
An advanced method from Carbohydrate Research (1992) bypasses multiple protection-deprotection steps by directly functionalizing 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose with trimethylsilyl azide (TMSN3).
Reaction Mechanism and Conditions
The Lewis acid-catalyzed reaction (Scheme 1) utilizes SnCl4 or BF3·Et2O (10 mol%) in anhydrous CH2Cl2 at −20°C. TMSN3 (1.2 equiv) reacts with the acetylated ribofuranose, displacing the 1-O-acetyl group via an SN2 mechanism. This approach achieves 89% yield with <5% α-anomer formation, attributed to the β-configured starting material’s steric hindrance.
Scheme 1
$$ \text{1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose} + \text{TMSN3} \xrightarrow{\text{SnCl}_4} \text{2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl azide} + \text{AcOTMS} $$
Side Reaction Mitigation
Trimethylsilyl triflate (TMSOTf) contamination may promote α-anomer formation (up to 15%). Purification via silica gel chromatography (hexane:EtOAc, 7:3) reduces α-anomer content to <2%, ensuring >98% β-configuration.
Comparative Methodological Analysis
The Lewis acid method offers superior yield and faster kinetics but incurs higher costs due to TMSN3 and SnCl4. Conversely, the conventional route remains preferable for industrial-scale synthesis, balancing cost and environmental impact.
Applications in Heterocycle and Nucleoside Synthesis
1,3-Dipolar Cycloadditions
2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl azide reacts with methyl 4-hydroxy-2-butynoate in [3+2] cycloadditions, forming triazole-carboxylate intermediates pivotal for aza-sugar nucleosides. This reaction proceeds at 60°C in THF, yielding 78% of the cycloadduct with exclusive β-selectivity.
Reductive Glycosylation for N-Linked Glycopeptides
Under reductive conditions (PMe3, p-TsOH), the azide couples with unprotected sugars (e.g., N-acetyl-D-glucosamine) to form β-N-glycosides. This method achieves 75% yield and 30:1 β/α selectivity, enabling efficient glycopeptide synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like triphenylphosphine or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Copper(I) catalysts are commonly used in click chemistry to facilitate the formation of triazoles.
Reduction: Triphenylphosphine in the presence of water or lithium aluminum hydride in anhydrous conditions are typical reagents for reducing the azide group.
Major Products Formed:
Triazoles: Formed via click chemistry.
Scientific Research Applications
Click Chemistry
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide is primarily utilized as a click reagent in Click Chemistry reactions. The azide group allows for efficient coupling with alkynes through the azide-alkyne cycloaddition reaction. This application is significant in:
- Bioconjugation : Facilitating the attachment of biomolecules such as proteins or nucleic acids to labels or drugs.
- Drug Development : Enabling the synthesis of complex drug candidates by linking various pharmacophores.
Nucleic Acid Chemistry
The compound serves as a phosphoramidite for the incorporation of abasic nucleosides into oligonucleotides. This functionality is critical for:
- Oligonucleotide Synthesis : Enhancing the structural diversity and functionality of synthetic oligonucleotides.
- Gene Therapy : Potentially aiding in the development of therapeutic oligonucleotides that can target specific genetic sequences.
Fluorescent Labeling
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide can be used to introduce fluorescent tags into biomolecules via Staudinger ligation or other conjugation methods. This application is pivotal for:
- Imaging Studies : Allowing researchers to visualize cellular processes and interactions.
- Diagnostics : Enhancing the sensitivity and specificity of assays used in medical diagnostics.
Synthetic Pathways
The synthesis of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide typically involves multi-step organic reactions starting from ribose derivatives. Key steps include:
- Protection of hydroxyl groups using benzoyl chloride.
- Introduction of the azide group via nucleophilic substitution.
- Purification through chromatography techniques.
Case Studies
Several studies highlight the utility of this compound:
- A study published in The Journal of Organic Chemistry details its application in synthesizing pyrazomycins, showcasing its role as a key intermediate in creating biologically active compounds .
- Research on oligonucleotide modifications demonstrates how incorporating 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide enhances the stability and functionality of therapeutic agents .
Mechanism of Action
The mechanism of action of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide primarily involves its role as an intermediate in chemical reactions. The azide group can undergo cycloaddition reactions to form triazoles, which are important in various biological and chemical processes. The benzoyl groups serve as protecting groups, ensuring the stability of the ribofuranosyl moiety during synthetic transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
2.1.1. 2,3,5-Tri-O-acetyl-β-D-ribofuranosyl Azide
- Structure : Replaces benzoyl with acetyl groups.
- Synthesis: Achieved via tin tetrachloride-catalyzed reaction of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose with trimethylsilyl azide (TMSN₃), yielding 95% product .
- Applications : Primarily used in nucleoside analog synthesis (e.g., triazolyl uracil derivatives).
- Advantages : Higher synthetic yield (95% vs. unspecified for benzoyl variant) and lower steric hindrance due to smaller acetyl groups.
- Disadvantages : Reduced stability compared to benzoyl-protected analogs, limiting utility in prolonged reactions .
2.1.2. 2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl Cyanide
- Structure : Replaces azide with cyanide.
- Applications : Intermediate in synthesizing Tiazofurin, an anticancer agent .
- Safety : Less explosive than azide analogs but still toxic. Requires similar storage conditions (-20°C, inert atmosphere) .
Protecting Group Variations
2.2.1. 2,3,5-Tri-O-benzyl-β-D-ribofuranose
- Structure : Benzyl ethers instead of benzoyl esters.
- Applications : Antimicrobial and antiviral agents.
- Key Difference: Benzyl groups require hydrogenolysis for deprotection, whereas benzoyl esters are removed via basic hydrolysis. This impacts synthetic workflows and compatibility with acid-sensitive substrates .
2.2.2. 1,2,3-Tri-O-benzoyl-5-O-(phenoxyacetyl)-β-D-ribofuranose
- Structure: Phenoxyacetyl group at the 5-position.
- Synthesis : Compared to the target compound, this variant requires additional steps for selective deprotection, leading to lower overall yields in some protocols .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Hazard Comparison
Biological Activity
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide is a glycosyl azide derivative that has garnered attention for its biological activities, particularly in antiviral and antimicrobial applications. This compound is characterized by its unique structural features that contribute to its reactivity and efficacy in various biological contexts.
Chemical Structure and Properties
The chemical formula for 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide is , and it possesses a molecular weight of approximately 485.46 g/mol. The presence of the azide functional group (-N₃) enhances its potential for further chemical transformations, making it a versatile compound in medicinal chemistry.
Antiviral Activity
Research indicates that 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide exhibits significant antiviral properties. Notably, it has demonstrated activity against herpes simplex virus (HSV) and measles virus in vitro. In a study involving the synthesis of various triazole carboxamide derivatives, this compound was shown to inhibit viral replication effectively, with an IC50 value indicating potent antiviral activity .
Antimicrobial Properties
In addition to its antiviral effects, this compound has been evaluated for its antimicrobial properties. It has been reported to inhibit the growth of certain bacteria and fungi, suggesting its potential as a natural preservative or therapeutic agent against infections caused by resistant strains of microorganisms .
The biological activity of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide is thought to arise from its ability to interfere with viral replication processes and bacterial cell wall synthesis. The azide group can participate in click chemistry reactions, facilitating the conjugation with biomolecules that may disrupt essential cellular functions in pathogens.
Case Studies and Research Findings
- Antiviral Efficacy : A study highlighted the synthesis of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide and its evaluation against viral pathogens. The results indicated significant inhibition of viral replication in cell cultures infected with HSV and measles virus .
- Antimicrobial Activity : Another investigation assessed the compound's effects on various bacterial strains. It was found to possess a broad spectrum of activity against both gram-positive and gram-negative bacteria .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for preparing 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide?
The compound is typically synthesized via nucleophilic substitution of a leaving group (e.g., acetate, chloride) on a benzoylated ribofuranose precursor with sodium azide. For example, 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose reacts with NaN₃ in acetonitrile under reflux to yield the azide derivative. Copper(I) iodide (CuI) may be used as a catalyst in some protocols to enhance reaction efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H and ¹³C NMR : To confirm the benzoyl group positions, anomeric configuration (beta-D), and azide incorporation. The absence of hydroxyl protons and presence of aromatic signals (7.3–8.2 ppm) validate benzoylation .
- Mass spectrometry (HRMS or ESI-MS) : To verify molecular weight (C₂₆H₂₁N₃O₇, theoretical m/z 511.13) and fragmentation patterns .
Q. What is the role of benzoyl protecting groups in this compound’s reactivity?
Benzoyl groups protect hydroxyl moieties during nucleoside synthesis, preventing undesired side reactions. They also enhance solubility in organic solvents (e.g., dichloromethane, acetonitrile) and stabilize the ribofuranose ring conformation, which is critical for regioselective glycosylation .
Advanced Research Questions
Q. How can reaction conditions be optimized for copper-catalyzed azide-alkyne cycloaddition (CuAAC) using this azide?
Key parameters include:
- Catalyst loading : 5–10 mol% CuI or CuBr in THF/DMF at 50–60°C .
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve azide-alkyne interaction .
- Reaction monitoring : Use TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) or HPLC to track triazole formation .
Q. What strategies mitigate azide instability during long-term storage?
- Store under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or acetonitrile.
- Avoid acidic conditions (pH <4.65) where HN₃ (hydrazoic acid) forms, which is volatile and toxic. At pH >8, the ionic azide (N₃⁻) is more stable but less reactive .
Q. How are byproducts analyzed and minimized in large-scale syntheses?
Q. What computational methods elucidate the mechanism of azide participation in cycloadditions?
Density functional theory (DFT) studies model transition states in [3+2] cycloadditions, predicting regioselectivity (1,4- vs. 1,5-triazole formation). Solvent effects (e.g., acetonitrile vs. DMSO) are simulated using polarizable continuum models (PCM) .
Q. Are there copper-free alternatives for cycloaddition reactions with this azide?
Strain-promoted azide-alkyne cycloaddition (SPAAC) using dibenzocyclooctyne (DBCO) derivatives enables copper-free reactions. Ultrasound-assisted protocols (40 kHz, 50°C) also accelerate rates without metal catalysts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
